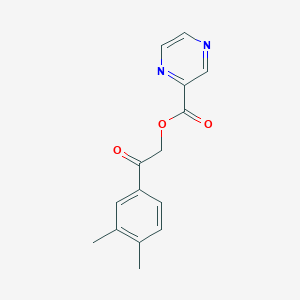

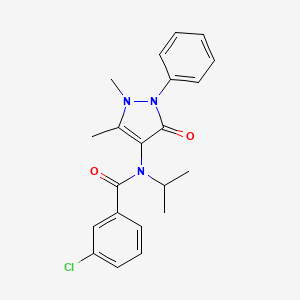

![molecular formula C17H12N2S B6141259 [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)

[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Comprehensive Analysis of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile Applications

Organic Optoelectronic Devices: The compound [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile can be utilized as a π-building block in the synthesis of materials for organic optoelectronic devices . These devices include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s ability to participate in π-π stacking interactions makes it valuable for creating materials with desirable charge transport properties.

Photosensitizers: In the field of photodynamic therapy, photosensitizers are crucial for the generation of reactive oxygen species upon light activation. The thiazole derivative’s structure suggests potential applications as a photosensitizer due to its extended conjugation and electron-rich nature, which could facilitate energy transfer processes .

Semiconductors: The electronic properties of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile indicate its use as a semiconductor. Its molecular structure allows for efficient charge carrier mobility, which is essential for the performance of semiconductor devices .

Fluorescence Switching: This compound may exhibit fluorescence switching properties, where its emission can be modulated by external stimuli such as temperature or solvent environment. This is inferred from related structures that show crystallization-induced emission enhancement, suggesting potential applications in sensors and displays .

Antitumor Activity: Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. While specific studies on [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile are not available, its structural similarity to other active thiazoles suggests potential applications in cancer research and treatment .

Chemical Synthesis: The compound’s reactivity, particularly at the thiazole ring, could make it a valuable intermediate in the synthesis of various organic molecules. Its potential to undergo electrophilic substitution reactions can be exploited in the design of new drugs and other biologically active molecules .

Electrochemical Applications: Given the compound’s structural features, it may be used in electrochemical applications such as batteries and supercapacitors. The thiazole ring’s electron-rich nature and the biphenyl moiety’s stability could contribute to materials with high charge storage capacity .

Sensor Development: The unique optical and electrochemical properties of thiazole derivatives make them suitable for sensor development. [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile could be used in the creation of sensors that detect environmental changes or specific chemical substances .

Mécanisme D'action

Target of Action

The primary target of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile acts as a competitive antagonist at the GABA receptor . This means that it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal activity, as GABA typically acts to reduce neuronal excitability.

Result of Action

The antagonistic action of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile on the GABA receptor can lead to an increase in neuronal activity. This could potentially result in a variety of effects, depending on the specific neurons affected and the overall state of the nervous system. The compound has shown moderate insecticidal activity against houseflies, indicating its potential use as a pesticide .

Propriétés

IUPAC Name |

2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2S/c18-11-10-17-19-16(12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROSBOBWYRUJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

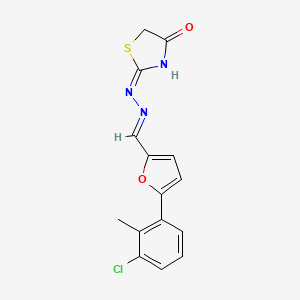

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)

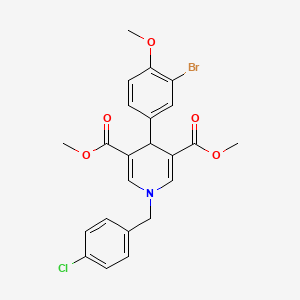

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)

![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)

![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)